molecular formula C15H13ClN2O3 B3574203 N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide

N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide

Cat. No.: B3574203
M. Wt: 304.73 g/mol
InChI Key: GFKPPFNYVCMBQO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide is an organic compound that features a benzamide core substituted with a 4-chlorobenzyl group, a 3-methyl group, and a 4-nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide typically involves the reaction of 4-chlorobenzylamine with 3-methyl-4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used in substitution reactions.

Major Products Formed:

    Reduction of the nitro group: results in the formation of N-(4-chlorobenzyl)-3-methyl-4-aminobenzamide.

    Substitution reactions: can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide core can interact with proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

    N-(4-chlorobenzyl)-3-methyl-4-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(4-chlorobenzyl)-3-methylbenzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-(4-chlorobenzyl)-4-nitrobenzamide: Similar structure but without the methyl group, which can affect its reactivity and applications.

Uniqueness: N-(4-chlorobenzyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both the nitro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-8-12(4-7-14(10)18(20)21)15(19)17-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKPPFNYVCMBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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